1,1'-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene

Catalog No.
S13010328
CAS No.
834912-23-1
M.F
C22H19N3
M. Wt
325.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzen...

CAS Number

834912-23-1

Product Name

1,1'-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene

IUPAC Name

1-azido-4-(1,2-diphenylbut-1-enyl)benzene

Molecular Formula

C22H19N3

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C22H19N3/c1-2-21(17-9-5-3-6-10-17)22(18-11-7-4-8-12-18)19-13-15-20(16-14-19)24-25-23/h3-16H,2H2,1H3

InChI Key

LVAHWVNKUBJEMX-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)N=[N+]=[N-])C3=CC=CC=C3

1,1'-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene is a complex organic compound notable for its unique structural features, which include an azide group attached to a phenyl ring and a butene backbone. The compound has the chemical formula C18H18N3C_{18}H_{18}N_3 and a molecular weight of approximately 290.36 daltons. The presence of the azide functional group (–N₃) contributes to its reactivity, making it a subject of interest in various fields of research, particularly in organic synthesis and medicinal chemistry .

  • Oxidation: The azide group can be oxidized to yield various nitrogen-containing compounds.
  • Reduction: Reduction of the azide group can lead to the formation of primary amines.
  • Electrophilic Aromatic Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions, which are essential for modifying the aromatic system.

Common reagents for these reactions include potassium permanganate and hydrogen peroxide for oxidation, while lithium aluminum hydride is often used for reduction.

Research into the biological activity of 1,1'-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene indicates potential applications in bioorthogonal chemistry. The azide group allows for specific labeling of biomolecules through click chemistry, facilitating studies in cellular biology and drug development. Its ability to form stable triazole linkages with alkynes under mild conditions enhances its utility in biological systems .

The synthesis of 1,1'-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene typically involves multi-step processes:

  • Starting Materials: The synthesis often begins with 4-azidophenyl derivatives and but-1-ene-1,2-diyl dibenzene.
  • Reaction Conditions: Controlled environments and catalysts are employed to optimize yield and purity.
  • Industrial Production: For large-scale synthesis, continuous flow reactors may be utilized alongside advanced purification techniques to meet industrial standards .

This compound has diverse applications across several fields:

  • Organic Synthesis: It serves as a building block for creating more complex molecules.
  • Biological Research: Its bioorthogonal properties make it valuable for specific biomolecule labeling.
  • Medicinal Chemistry: Investigated for potential use in targeted drug therapies.
  • Material Science: Employed in producing advanced materials like polymers and nanomaterials due to its structural properties .

Studies on the interactions of 1,1'-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene with other molecules reveal its potential as a bioorthogonal reagent. The azide functionality allows it to engage in selective reactions with alkynes in biological settings, which is crucial for developing new therapeutic strategies and understanding biological mechanisms at the molecular level.

Similar Compounds: Comparison with Other Compounds

Several compounds exhibit structural similarities to 1,1'-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene:

Compound NameStructural FeatureUnique Aspect
1,1'-[1-(4-Bromophenyl)but-1-ene-1,2-diyl]dibenzeneContains a bromine atom instead of an azide groupLess reactive than the azide variant
1,1'-[1-(4-Methoxyphenyl)but-1-ene-1,2-diyl]dibenzeneFeatures a methoxy group instead of an azide groupDifferent electronic properties due to methoxy substitution
1,1'-[1-(4-Nitrophenyl)but-1-ene-1,2-diyl]dibenzeneContains a nitro group substituentExhibits strong electron-withdrawing effects affecting reactivity

Uniqueness

The uniqueness of 1,1'-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene lies primarily in the presence of the azide group. This functional group not only enhances its reactivity but also opens avenues for applications in bioorthogonal chemistry that are not available with other similar compounds. Its ability to undergo click reactions makes it particularly valuable in both synthetic and biological contexts .

XLogP3

8.1

Hydrogen Bond Acceptor Count

2

Exact Mass

325.157897619 g/mol

Monoisotopic Mass

325.157897619 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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